2,3-Dihydroxypropyl 3-mercaptopropionate
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Overview
Description
2,3-Dihydroxypropyl 3-mercaptopropionate is an organosulfur compound with the molecular formula C6H12O4S. It is a non-ionic surfactant and ester of 3-mercaptopropionic acid and glycerol. This compound is known for its excellent antioxidant and dispersing properties, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dihydroxypropyl 3-mercaptopropionate can be synthesized through the esterification of 3-mercaptopropionic acid with glycerol. The reaction typically involves the use of an acid catalyst such as p-toluenesulfonic acid (p-TSA) to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high conversion rates and selectivity. The product is then purified through distillation and chromatography to remove any impurities and achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl 3-mercaptopropionate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The ester group can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) can be used for substitution reactions
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Alcohols and thiols.
Substitution: Various substituted esters and ethers
Scientific Research Applications
2,3-Dihydroxypropyl 3-mercaptopropionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential antioxidant properties and therapeutic applications.
Industry: Utilized in the production of surfactants, adhesives, and coatings
Mechanism of Action
The mechanism of action of 2,3-Dihydroxypropyl 3-mercaptopropionate involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .
Comparison with Similar Compounds
Similar Compounds
3-Mercaptopropionic Acid: A precursor in the synthesis of 2,3-Dihydroxypropyl 3-mercaptopropionate, known for its use in peptide synthesis and as a convulsant.
Trimethylolpropane Tris(3-mercaptopropionate): A multifunctional thiol used in polymer chemistry and materials science.
Glyceryl Thiopropionate: Another ester of glycerol and 3-mercaptopropionic acid, used in similar applications.
Uniqueness
This compound stands out due to its unique combination of hydroxyl and thiol groups, providing both antioxidant and dispersing properties. This dual functionality makes it highly versatile in various applications, from industrial to biomedical fields .
Properties
CAS No. |
67874-65-1 |
---|---|
Molecular Formula |
C6H12O4S |
Molecular Weight |
180.22 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 3-sulfanylpropanoate |
InChI |
InChI=1S/C6H12O4S/c7-3-5(8)4-10-6(9)1-2-11/h5,7-8,11H,1-4H2 |
InChI Key |
YTARCXSUNGADNU-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)C(=O)OCC(CO)O |
Origin of Product |
United States |
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